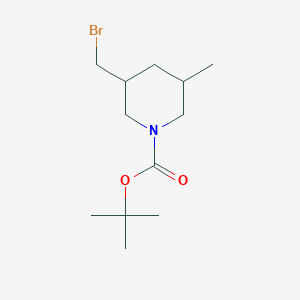![molecular formula C22H16FN3O3S B2830950 Methyl 2-((6-fluorobenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate CAS No. 1173042-98-2](/img/structure/B2830950.png)
Methyl 2-((6-fluorobenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-((6-fluorobenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate” is a complex organic compound that contains several functional groups and rings, including a benzothiazole ring, a pyridine ring, and a benzoate ester. Benzothiazole derivatives have been studied for their potential anti-tubercular activity .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazole and pyridine rings are likely to contribute to the compound’s aromaticity and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzothiazole derivatives generally have good stability and can exhibit fluorescence .Applications De Recherche Scientifique
Spectroscopic and Quantum Mechanical Studies
This compound and its analogs have been explored for their vibrational spectra and electronic properties. Research indicates their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and free energy of electron injection. Their non-linear optical (NLO) activity and potential intramolecular interactions have also been studied, providing valuable insights into their applications in photovoltaic efficiency and molecular docking with enzymes like Cyclooxygenase 1 (COX1), suggesting their utility in drug design and solar energy conversion (Mary et al., 2020).
Crystal Engineering
Research on crystal engineering has shown the compound's ability to undergo phase transitions under high pressure, transitioning to structures with different molecular conformations. This property is of interest in materials science for designing materials with specific crystallographic properties (Johnstone et al., 2010).
Biological Evaluation
The compound's derivatives have been synthesized and evaluated for their antibacterial, antioxidant, and antitubercular activities. This highlights the compound's potential in pharmaceutical applications, especially in the development of new therapeutic agents (Bhoi et al., 2016).
Conformational Analysis
The structural and conformational properties of closely related compounds have been analyzed, showing the influence of intramolecular interactions on their stability and reactivity. Such studies are crucial in understanding the chemical behavior of compounds for applications in chemical synthesis and drug development (Channar et al., 2020).
Catalysis and Selective Hydroxylation
Investigations into the compound's role in catalysis have shown its effectiveness in hydroxylating alkanes, which is significant for chemical transformations in synthetic chemistry (Sankaralingam & Palaniandavar, 2014).
Propriétés
IUPAC Name |
methyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)-(pyridin-3-ylmethyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3S/c1-29-21(28)17-7-3-2-6-16(17)20(27)26(13-14-5-4-10-24-12-14)22-25-18-9-8-15(23)11-19(18)30-22/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESDLVDGZVDECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2830871.png)
![Diethyl 5-({1-[(4-tert-butylbenzoyl)amino]-2,2,2-trichloroethyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B2830874.png)
![7-(3,4-Dichlorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2830877.png)

![5-[2-(benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B2830881.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2830882.png)
![N-(1-cyanocyclopentyl)-2-[4-methoxy-2-(trifluoromethyl)anilino]acetamide](/img/structure/B2830883.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2830884.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2830885.png)

![4-bromo-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2830889.png)
